molecular formula C15H19NO4 B3091482 (3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid CAS No. 1217752-40-3

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid

Cat. No. B3091482
CAS RN: 1217752-40-3
M. Wt: 277.31 g/mol
InChI Key: RHJZEEUTPSIPKN-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid, also known as (3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylate, is a synthetic organic compound that is used in scientific research and laboratory experiments. It is a dicarboxylic acid with a pyrrolidine core and a benzyl substituent in the 1-position. It is a chiral compound with two enantiomers: (3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid and (3S,4R)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid. This compound has been studied extensively in recent years due to its wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid has been used in a variety of scientific research applications. It is a useful tool for studying the structure and function of proteins and other biological molecules. It has been used to study the structure of enzymes and to investigate the mechanism of enzyme catalysis. It has also been used to study the structure and function of DNA and RNA. In addition, (3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid is believed to interact with proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. It has been shown to bind to proteins and other biomolecules, which can lead to changes in their structure and function. The binding of (3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid to proteins and other biomolecules can lead to changes in their activity, stability, or other properties.
Biochemical and Physiological Effects
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the growth of some bacteria and fungi. In addition, (3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid has been shown to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive and widely available compound, and it can be synthesized from commercially available starting materials. It is also a relatively stable compound, and it can be stored at room temperature. In addition, (3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid has a wide range of applications in scientific research and laboratory experiments.
However, there are some limitations to

properties

IUPAC Name

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(12(17)18)9-16(10-15(14,2)13(19)20)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,20)/t14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJZEEUTPSIPKN-GASCZTMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)C(=O)O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(C[C@@]1(C)C(=O)O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid
Reactant of Route 2
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid
Reactant of Route 3
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid
Reactant of Route 4
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid
Reactant of Route 5
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid
Reactant of Route 6
(3R,4S)-1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid

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